molecular formula C20H16ClN3O6S B10958153 4-{[(E)-2-(2-{[(4-Chlorophenyl)sulfonyl]amino}acetyl)hydrazono]methyl}phenyl 2-furoate

4-{[(E)-2-(2-{[(4-Chlorophenyl)sulfonyl]amino}acetyl)hydrazono]methyl}phenyl 2-furoate

Cat. No.: B10958153
M. Wt: 461.9 g/mol
InChI Key: DVPDJTVCGINWTQ-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-2-(2-{[(4-Chlorophenyl)sulfonyl]amino}acetyl)hydrazono]methyl}phenyl 2-furoate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to its large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-2-(2-{[(4-Chlorophenyl)sulfonyl]amino}acetyl)hydrazono]methyl}phenyl 2-furoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

4-{[(E)-2-(2-{[(4-Chlorophenyl)sulfonyl]amino}acetyl)hydrazono]methyl}phenyl 2-furoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(E)-2-(2-{[(4-Chlorophenyl)sulfonyl]amino}acetyl)hydrazono]methyl}phenyl 2-furoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(E)-2-(2-{[(4-Chlorophenyl)sulfonyl]amino}acetyl)hydrazono]methyl}phenyl 2-furoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H16ClN3O6S

Molecular Weight

461.9 g/mol

IUPAC Name

[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C20H16ClN3O6S/c21-15-5-9-17(10-6-15)31(27,28)23-13-19(25)24-22-12-14-3-7-16(8-4-14)30-20(26)18-2-1-11-29-18/h1-12,23H,13H2,(H,24,25)/b22-12+

InChI Key

DVPDJTVCGINWTQ-WSDLNYQXSA-N

Isomeric SMILES

C1=COC(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CNS(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)CNS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.